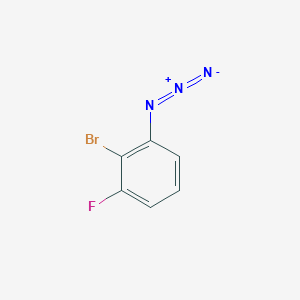
1-Azido-2-bromo-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-2-bromo-3-fluorobenzene is a halogenated aromatic compound. It is characterized by the presence of an azido group (-N₃), a bromine atom, and a fluorine atom attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
科学的研究の応用
1-Azido-2-bromo-3-fluorobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
Target of Action
Compounds like 1-Azido-2-bromo-3-fluorobenzene often target the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which can undergo various reactions due to its unique chemical properties .
Mode of Action
The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . For example, in a free radical reaction, the bromine atom could be replaced by another group .
Biochemical Pathways
These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile .
Result of Action
The result of the compound’s action would depend on the specific reaction it undergoes and the conditions under which the reaction occurs. For example, in a substitution reaction, the bromine atom could be replaced by another group, resulting in a new compound .
準備方法
The synthesis of 1-Azido-2-bromo-3-fluorobenzene typically involves the following steps:
Diazotization: The starting material, 2-bromo-3-fluoroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Industrial production methods may involve continuous flow processes to ensure safety and efficiency, particularly when handling azides, which can be highly reactive and potentially explosive .
化学反応の分析
1-Azido-2-bromo-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and reducing agents for azide reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-Azido-2-bromo-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
Fluorobenzene: Lacks the azido and bromo groups, making it less reactive in certain chemical transformations.
Bromobenzene: Lacks the azido and fluorine groups, limiting its use in bioorthogonal chemistry and certain coupling reactions.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.
特性
IUPAC Name |
1-azido-2-bromo-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLUEGKIBNPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
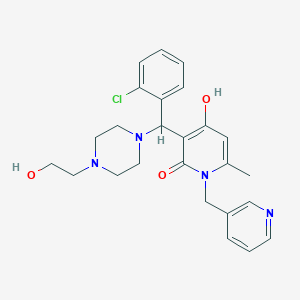
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)
![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)
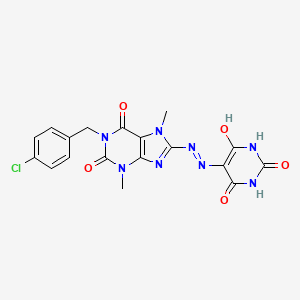
![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)
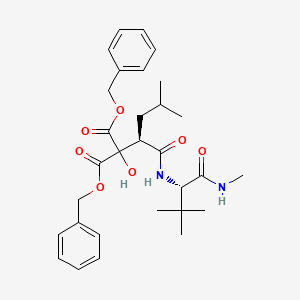
![4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2631290.png)
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)
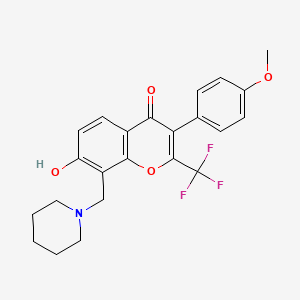
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)
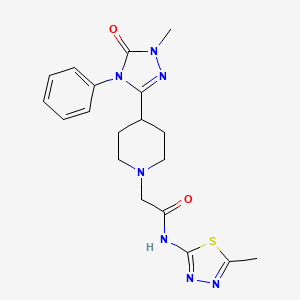
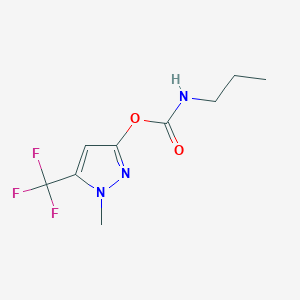
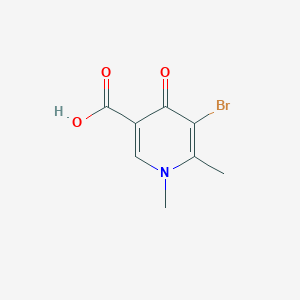
![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)
